- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

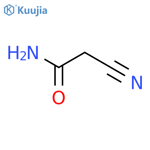

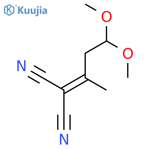

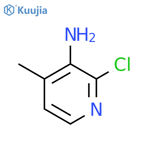

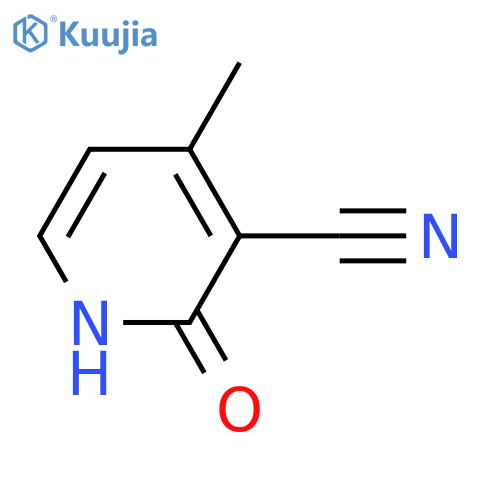

3-Cyano-4-methyl-2-pyridone structure

Produktname:3-Cyano-4-methyl-2-pyridone

3-Cyano-4-methyl-2-pyridone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Hydroxy-4-methylnicotinonitrile

- 3-Cyano-4-methyl-2-pyridone

- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile

- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile

- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile

- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-4-methylpyridine-3-carbonitrile

- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Z1198154735

- XSJRLWNOZDULKJ-UHFFFAOYSA-N

- DB-028100

- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-

- SB52872

- SCHEMBL296497

- 4-methyl-3-cyano-2-pyridone

- 3-cyano-4-methylpyridone

- F17472

- MFCD00716620

- CS-10692

- SY007009

- CS-0037171

- DTXSID20442322

- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile

- AKOS006274540

- 2-hydroxy-3-cyano-4-methylpyridine

- 93271-59-1

- AKOS015891765

- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE

- EN300-98342

- 2-hydroxy-4-methyl-3-cyanopyridine

-

- MDL: MFCD00716620

- Inchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)

- InChI-Schlüssel: XSJRLWNOZDULKJ-UHFFFAOYSA-N

- Lächelt: N#CC1=C(C)C=CNC1=O

Berechnete Eigenschaften

- Genaue Masse: 134.04800

- Monoisotopenmasse: 134.048012819g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 277

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.1

- Topologische Polaroberfläche: 52.9Ų

Experimentelle Eigenschaften

- Dichte: 1.209

- Siedepunkt: 337.7℃ at 760 mmHg

- Flammpunkt: 158.005℃

- Brechungsindex: 1.553

- PSA: 56.65000

- LogP: 0.55498

3-Cyano-4-methyl-2-pyridone Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P280-P305+P351+P338-P310

- Lagerzustand:Inert atmosphere,Room Temperature(BD75655)

3-Cyano-4-methyl-2-pyridone Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-Cyano-4-methyl-2-pyridone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |

4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 98% | 250mg |

¥46.00 | 2024-04-25 | |

| abcr | AB284942-1 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 1g |

€136.80 | 2022-06-11 | ||

| abcr | AB284942-25 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 25g |

€800.40 | 2022-06-11 | ||

| Enamine | EN300-7181089-10g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 10g |

$313.0 | 2023-09-01 | |

| Enamine | EN300-7181089-50g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 50g |

$1109.0 | 2023-09-01 | |

| abcr | AB284942-25g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |

93271-59-1 | 97% | 25g |

€473.80 | 2024-04-15 | |

| eNovation Chemicals LLC | D689007-25g |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | >97% | 25g |

$125 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1298483-25G |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 97% | 25g |

$150 | 2024-07-21 | |

| TRC | C987913-500mg |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR300781-1g |

3-Cyano-2-hydroxy-4-methylpyridine |

93271-59-1 | 97+% | 1g |

£15.00 | 2025-02-19 |

3-Cyano-4-methyl-2-pyridone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Referenz

- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Referenz

- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

Referenz

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

Referenz

- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt

Referenz

- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt

Referenz

- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

Referenz

- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

Referenz

- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid

Referenz

- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C

Referenz

- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

Referenz

- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

Referenz

- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

- 2-Cyanoacetamide

- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile

- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

- 2-Butenamide, 2-cyano-3-methyl-

- 2-chloro-4-methylpyridin-3-amine

- 2-Amino-4-methylpyridine-3-carbonitrile

- 4,4-Dimethoxybutan-2-one

- N,N-Dimethylformamide diethyl acetal

- Ethyl formate

- Ethyl acetoacetate

- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-

- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-

- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone Verwandte Literatur

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

93271-59-1 (3-Cyano-4-methyl-2-pyridone) Verwandte Produkte

- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)

- 2060046-03-7(2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride)

- 2227914-76-1(rac-(1R,2S)-2-(1-methylcyclopropyl)cyclopropan-1-amine)

- 1257552-51-4(N-(5-methyl-1,2-oxazol-3-yl)methyl-3,3-diphenylpropanamide)

- 1190009-29-0(1-(1-Amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol hydrochloride)

- 2229624-98-8(methyl 2-1-(3-fluoropyridin-4-yl)cyclopropyl-2-hydroxyacetate)

- 2229267-82-5(1-{2-(propan-2-yloxy)phenylmethyl}cyclopropan-1-amine)

- 2172250-55-2(cyclopropyl 2-(4-amino-1H-pyrazol-1-yl)acetate)

- 1467574-26-0(3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride)

- 2137477-98-4(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-2-(thiophen-2-yl)-1H-imidazol-1-ylpropanoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

Reinheit:99%

Menge:25g

Preis ($):248.0